Noreugenin

Catalog No.
S626994
CAS No.
1013-69-0
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noreugenin

CAS Number

1013-69-0

Product Name

Noreugenin

IUPAC Name

5,7-dihydroxy-2-methylchromen-4-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3

InChI Key

NCUJRUDLFCGVOE-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,7-DIHYDROXY-2-METHYL-4H-CHROMEN-4-ONE

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)O

The exact mass of the compound Noreugenin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a core pentaketide chromone that serves as the universal biosynthetic and synthetic precursor for a vast array of complex furano-, pyrano-, and oxepino-chromones [1]. Featuring a 2-methyl group and two free hydroxyls at the C5 and C7 positions, it is synthesized in nature via the cyclization of five malonyl-CoA molecules by pentaketide chromone synthase [2]. For scientific procurement, sourcing high-purity noreugenin provides an advanced, functionally dense building block that bypasses the low-yielding, multi-step Kostanecki-Robinson cyclization of phloroacetophenone [3]. This makes it an essential starting material for regioselective functionalization in medicinal chemistry and a validated benchmark metabolite in industrial biomanufacturing[2].

Substituting noreugenin with its closely related and more abundant natural analog, eugenin (5-hydroxy-7-methoxy-2-methylchromone), critically undermines downstream synthesis [1]. Eugenin features a methoxy group at the C7 position, completely blocking the primary site required for natural glycosylation and etherification [2]. Attempting to demethylate eugenin to recover the C7-OH requires harsh Lewis acid conditions (e.g., BBr3) that degrade the sensitive chromone core [1]. Furthermore, attempting to build the chromone core from scratch using generic trihydroxyacetophenones results in poor yields and complex mixtures [3]. Procuring exact noreugenin preserves the crucial intramolecular hydrogen bond between the C5-OH and the C4-ketone, which deactivates the C5 position and uniquely enables highly regioselective reactions exclusively at the C7-OH without the need for transient protecting groups [3].

Regioselective 7-O-Alkylation Driven by C5-OH Hydrogen Bonding

In the synthesis of complex oxepinochromones such as eranthin, noreugenin demonstrates exceptional regioselectivity that streamlines procurement workflows [1]. The strong intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl effectively deactivates the C5-OH. This allows for direct, selective allylation at the C7-OH position using allyl bromide and K2CO3, achieving a 63% yield of the target 7-allyloxychromone [1]. If a buyer were to start from earlier precursors like phloroacetophenone, they would face low Kostanecki-Robinson cyclization yields and require multi-step protection-deprotection sequences to achieve the same regiocontrol [1].

Evidence DimensionRegioselective 7-O-allylation yield without protecting groups
Target Compound Data63% yield of 7-allyloxychromone (Noreugenin)
Comparator Or BaselinePhloroacetophenone (requires multi-step protection/cyclization)
Quantified DifferenceSingle-step 63% yield vs. multi-step synthesis requirement
ConditionsAllyl bromide, K2CO3, DMF

Procuring noreugenin allows synthetic chemists to skip complex protection-deprotection steps and low-yield cyclizations when targeting C7-functionalized chromone derivatives.

Biomanufacturing Scalability and Malonyl-CoA Reporter Utility

Noreugenin is highly valued in industrial biotechnology as a direct, single-enzyme readout for intracellular malonyl-CoA levels [1]. Because its formation is catalyzed solely by Pentaketide Chromone Synthase (PCS) from five malonyl-CoA molecules, it avoids the multi-enzyme bottlenecks seen in flavonoid pathways (e.g., naringenin)[1]. In engineered Corynebacterium glutamicum strains optimized for acetyl-CoA carboxylation, noreugenin production reached 53.32 mg/L (0.278 mM) in supplemented CGXII medium[1]. This establishes noreugenin not only as a highly scalable biomanufactured product, but also as a superior benchmark metabolite for validating malonyl-CoA overproduction compared to complex multi-step reporter pathways[1].

Evidence DimensionBiomanufacturing titer in engineered C. glutamicum
Target Compound Data53.32 mg/L (0.278 mM)
Comparator Or BaselineUnoptimized wild-type strains (negligible baseline)
Quantified Difference53.32 mg/L accumulation via targeted ACC overexpression
ConditionsC. glutamicum Nor2 C5 mufasOBCD1 PO6-iolT1 ∆pyc in CGXII medium with casamino acids (72 h)

For industrial biotech buyers, noreugenin acts as both a scalable chromone building block and a validated, single-step reporter for optimizing malonyl-CoA flux in microbial hosts.

Preservation of C7 Reactivity vs. Methylated Analogs

Noreugenin (5,7-dihydroxy-2-methylchromone) provides two critical free hydroxyls required for synthesizing complex polycyclic derivatives [1]. Its common natural analog, eugenin, features a methoxy group at the C7 position (5-hydroxy-7-methoxy-2-methylchromone) [2]. Because the C7 position is the primary site for natural glycosylation and etherification in oxepinochromone synthesis, substituting noreugenin with eugenin completely blocks this essential reaction vector[1]. Demethylation of eugenin to yield noreugenin requires harsh Lewis acid conditions that can degrade the chromone core, making direct procurement of the unmethylated noreugenin strictly necessary for downstream C7-derivatization [2].

Evidence DimensionC7-position availability for glycosylation/alkylation
Target Compound Data100% available C7-OH (Noreugenin)
Comparator Or Baseline0% available C7-OH (Eugenin)
Quantified DifferenceDirect C7 reactivity vs. requirement for harsh demethylation
ConditionsStandard etherification or glycosylation conditions

Buyers synthesizing chromone glycosides or C7-derivatives must procure noreugenin to avoid the yield-destroying demethylation steps required if using eugenin.

Precursor for Oxepinochromone Synthesis

Noreugenin is the optimal starting material for the total synthesis of complex oxepinochromones, such as eranthin and ptaeroxylinol [1]. By leveraging the regioselective reactivity of its C7-OH—driven by the C5-OH hydrogen bond—chemists can perform direct O-allylation and subsequent Claisen rearrangements without the need for extensive protecting group strategies[1].

Malonyl-CoA Flux Biosensor in Metabolic Engineering

In industrial biomanufacturing, noreugenin serves as a highly reliable, single-enzyme reporter molecule for quantifying intracellular malonyl-CoA pools [2]. Because its synthesis requires only Pentaketide Chromone Synthase (PCS) and five malonyl-CoA molecules, it provides a direct, bottleneck-free readout for validating engineered bacterial strains (e.g., Corynebacterium glutamicum) designed for polyketide production [2].

Synthesis of Bioactive Chromone Glycosides

Noreugenin is the fundamental aglycone for synthesizing a wide range of bioactive chromone glycosides [3]. Its free C7-hydroxyl group allows for direct O-glycosylation, enabling the development of novel anti-inflammatory, antiviral, and antioxidant compounds that would be impossible to synthesize directly from C7-methylated analogs like eugenin[3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 Da

Monoisotopic Mass

192.04225873 Da

Heavy Atom Count

14

UNII

M0KFC1Q5JC

Other CAS

1013-69-0

Wikipedia

5,7-dihydroxy-2-methylchromone

Dates

Last modified: 08-15-2023

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